2-oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide
Description
2-Oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a fused benzene and pyran ring structure
Properties
IUPAC Name |
2-oxo-N-(1-phenylpropyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-16(13-8-4-3-5-9-13)20-18(21)15-12-14-10-6-7-11-17(14)23-19(15)22/h3-12,16H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKOXIPUYGENMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an aldehyde in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene core with an appropriate amine, such as 1-phenylpropylamine, under conditions that promote amide bond formation.
Oxidation: The final step involves the oxidation of the chromene core to introduce the 2-oxo group. This can be achieved using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group, resulting in a different set of properties.
Substitution: Substitution reactions can be performed on the chromene ring to introduce different substituents, altering the compound's chemical behavior.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromene core.
Reduction Products: Hydroxylated derivatives of the chromene core.
Substitution Products: Chromene derivatives with different substituents on the ring.
Scientific Research Applications
2-Oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Chromene derivatives have been studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs for various diseases.
Industry: Chromene derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Oxo-N-(1-phenylpropyl)-2H-chromene-3-carboxamide is compared with other similar compounds, such as:
Chromene Derivatives: Other chromene derivatives with different substituents and functional groups.
Phenylpropylamines: Compounds with similar amine groups but different core structures.
Carboxamide Compounds: Other carboxamide compounds with different aromatic rings.
Uniqueness: What sets this compound apart is its specific combination of the chromene core, the 2-oxo group, and the phenylpropylamine moiety. This unique structure contributes to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
